Bienvenue dans la boutique en ligne BenchChem!

MS023 dihydrochloride

Epigenetics PRMT6 Inhibition Arginine Methylation

MS023 dihydrochloride (CAS 1992047-64-9) is a potent, cell-active type I PRMT inhibitor with sub‑nanomolar to low nanomolar activity against PRMT1,3,4,6,8. Validated in vivo at 60‑160 mg/kg. Ideal for epigenetics and oncology research requiring clean type I PRMT blockade. SGC‑affiliated probe with published cellular engagement data. ≥98% purity. Buy for reproducible target coverage.

Molecular Formula C17H27Cl2N3O
Molecular Weight 360.32
CAS No. 1992047-64-9
Cat. No. B2789798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS023 dihydrochloride
CAS1992047-64-9
Molecular FormulaC17H27Cl2N3O
Molecular Weight360.32
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl
InChIInChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H
InChIKeyHCNXCUFNZWGILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MS023 dihydrochloride (CAS 1992047-64-9): Potent Type I PRMT Inhibitor for Epigenetic Research


MS023 dihydrochloride (CAS 1992047-64-9) is a potent, selective, and cell-active inhibitor of human type I protein arginine methyltransferases (PRMTs) [1]. The compound, with molecular formula C₁₇H₂₇Cl₂N₃O and molecular weight 360.32 g/mol, demonstrates sub-nanomolar to low nanomolar potency against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 while exhibiting no significant activity against type II and III PRMTs, protein lysine methyltransferases (PKMTs), or DNA methyltransferases (DNMTs) . MS023 dihydrochloride is supplied as a research tool in conjunction with the Structural Genomics Consortium (SGC) and is reviewed on the independent Chemical Probes Portal [2].

MS023 dihydrochloride: Why Substitution with Alternative PRMT Inhibitors Compromises Experimental Reproducibility


Substituting MS023 dihydrochloride with other PRMT6-targeting inhibitors such as MS049 or SGC6870 introduces confounding variables that undermine experimental interpretation and cross-study comparability. MS049 exhibits dual PRMT4/PRMT6 inhibition with IC₅₀ values of 34 nM and 43 nM, respectively, producing a different selectivity fingerprint that conflates PRMT4-mediated effects with PRMT6 inhibition [1]. SGC6870 operates through an allosteric mechanism distinct from MS023's SAM-competitive mode of action, with markedly weaker PRMT6 potency (IC₅₀ = 77 ± 6 nM vs. 4 nM), necessitating higher concentrations that may introduce off-target effects [2]. Even within the same chemical series, the free base form (CAS 1831110-54-3) exhibits different solubility and stability profiles compared to the dihydrochloride salt, potentially altering cellular permeability and dose-response characteristics. The quantitative evidence below demonstrates precisely where MS023 dihydrochloride possesses verifiable differentiation that impacts experimental design and compound selection.

MS023 dihydrochloride (CAS 1992047-64-9): Quantitative Differentiation Evidence vs. PRMT Inhibitor Comparators


Superior PRMT6 Inhibition: 8-Fold More Potent than MS049 and 19-Fold More Potent than SGC6870

MS023 dihydrochloride demonstrates substantially greater potency against PRMT6 compared to alternative PRMT6-targeting chemical probes. In head-to-head comparison using recombinant enzyme assays, MS023 inhibits PRMT6 with an IC₅₀ of 4 nM [1]. MS049, a dual PRMT4/PRMT6 inhibitor, exhibits an IC₅₀ of 43 nM against PRMT6 — approximately 11-fold less potent [2]. SGC6870, a recently reported allosteric PRMT6 inhibitor, displays an IC₅₀ of 77 ± 6 nM, making MS023 approximately 19-fold more potent [3]. This potency differential directly impacts achievable target engagement at physiologically relevant concentrations and influences the feasible dose ranges in cellular assays.

Epigenetics PRMT6 Inhibition Arginine Methylation

Broad Type I PRMT Coverage: MS023 Inhibits Five PRMT Subtypes vs. Narrower Spectra of Comparators

MS023 dihydrochloride exhibits a distinct selectivity profile characterized by potent inhibition across five type I PRMT family members while maintaining clear selectivity boundaries. The compound inhibits PRMT1 (IC₅₀ = 30 ± 9 nM), PRMT3 (IC₅₀ = 119 ± 14 nM), PRMT4 (IC₅₀ = 83 ± 10 nM), PRMT6 (IC₅₀ = 4 ± 0.5 nM), and PRMT8 (IC₅₀ = 5 ± 0.1 nM) [1]. Critically, MS023 is completely inactive against type II PRMTs (e.g., PRMT5, IC₅₀ > 10,000 nM), type III PRMTs, protein lysine methyltransferases (G9a, SET7/9, SUV39H1), and DNA methyltransferases . In contrast, MS049 targets only PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM), lacking activity against PRMT1, PRMT3, or PRMT8 [2]. EPZ020411, a structurally related PRMT6 inhibitor with IC₅₀ of 10 nM, exhibits altered biochemical properties and lacks the broad type I PRMT coverage of MS023 [3]. This differential coverage is critical when experimental objectives require simultaneous inhibition of multiple type I PRMTs.

PRMT Profiling Epigenetic Tool Compounds Selectivity Panel

Cell-Active Validation: Differential PRMT1/6 Inhibition in MCF7 vs. HEK293 Cellular Contexts

MS023 dihydrochloride demonstrates validated cellular activity with context-dependent inhibition of PRMT1 and PRMT6 methyltransferase function. In MCF7 breast cancer cells, MS023 inhibits PRMT1 methyltransferase activity with an IC₅₀ of 9 nM after 48 hours of treatment [1]. In HEK293 cells, the compound inhibits PRMT6 methyltransferase activity with an IC₅₀ of 56 nM after 20 hours of treatment . The differential cellular potency (9 nM for PRMT1 in MCF7 vs. 56 nM for PRMT6 in HEK293) reflects both the biochemical selectivity profile and cell-type-specific substrate accessibility. In contrast, SGC6870 exhibits cellular PRMT6 inhibition only at substantially higher concentrations consistent with its weaker biochemical potency, while MS049's cellular activity is confounded by its dual PRMT4/PRMT6 targeting, making it difficult to attribute observed effects to PRMT6 inhibition alone [2].

Cellular Methylation Assay H4R3me2a PRMT1/PRMT6 Activity

Salt Form Differentiation: Dihydrochloride Provides Enhanced Aqueous Solubility vs. Free Base

MS023 dihydrochloride (CAS 1992047-64-9) offers practical formulation advantages over the free base form (CAS 1831110-54-3) for in vitro assay preparation. The dihydrochloride salt demonstrates water solubility of 36.03 mg/mL (100 mM) and DMSO solubility of 36.03 mg/mL (100 mM) . Alternative vendor data indicate DMSO solubility up to ≥150 mg/mL (416.30 mM) . In contrast, the free base form exhibits DMSO solubility of only ≥30 mg/mL . This represents at least a 3.3-fold solubility enhancement for the dihydrochloride salt in DMSO. The dihydrochloride salt also provides improved water solubility (100 mM vs. limited aqueous solubility for the free base), enabling direct aqueous buffer preparation without organic co-solvents in many assay formats. Related salt forms include the monohydrochloride (CAS 2117404-42-7) and trihydrochloride (CAS 2108631-19-0), each with distinct physicochemical properties that may affect cellular permeability and experimental reproducibility .

Compound Formulation Solubility Salt Selection

MS023 dihydrochloride (CAS 1992047-64-9): Validated Research Applications and Experimental Scenarios


Epigenetic Studies Requiring Broad Type I PRMT Inhibition with Defined Selectivity Boundaries

MS023 dihydrochloride is ideally suited for experiments investigating the collective role of type I PRMT-mediated asymmetric arginine dimethylation in transcriptional regulation, splicing, or DNA damage response. The compound's coverage of five type I PRMT subtypes (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8) with IC₅₀ values ranging from 4 nM to 119 nM enables comprehensive blockade of ADMA formation while the >10 μM inactivity against type II PRMTs (e.g., PRMT5) provides a clean selectivity window [1]. This profile is particularly valuable in cancer epigenetics research where type I PRMT overexpression and functional redundancy may drive oncogenic programs [2].

PRMT6-Focused Mechanistic Studies Requiring High Potency Without PRMT4 Confounding

For experiments where PRMT6 inhibition is the primary objective, MS023 dihydrochloride's 4 nM IC₅₀ against PRMT6 provides substantially greater potency than MS049 (43 nM) or SGC6870 (77 nM), enabling robust PRMT6 inhibition at low nanomolar concentrations [1]. Unlike MS049, which co-inhibits PRMT4 (IC₅₀ = 34 nM) and thus conflates PRMT4- and PRMT6-dependent effects, MS023's ~21-fold selectivity window between PRMT6 (4 nM) and PRMT4 (83 nM) allows more confident attribution of phenotypic outcomes to PRMT6 inhibition when used at appropriate concentrations [2].

Cellular Assays in MCF7 and HEK293 Systems Requiring Validated Target Engagement

MS023 dihydrochloride is validated for cellular target engagement studies, with demonstrated IC₅₀ values of 9 nM for PRMT1 inhibition in MCF7 cells and 56 nM for PRMT6 inhibition in HEK293 cells [1]. These cellular potency benchmarks provide essential reference points for dose selection in mechanistic studies investigating H4R3me2a reduction and downstream transcriptional effects. The compound's high purity (≥98%) and established solubility in both DMSO and aqueous buffers facilitate reproducible dose-response experiments across these cell lines [2].

In Vivo Oncology Studies in Xenograft Models with Established Dosing Protocols

MS023 dihydrochloride has established in vivo dosing precedents in murine oncology models, including 60 mg/kg daily dosing that significantly reduced tumor growth in MDA-MB-468 xenograft mice [1], and 160 mg/kg (i.p.) in combination with PKC412 for MLL-rearranged acute lymphoblastic leukemia models [2]. These published dosing regimens provide validated starting points for in vivo pharmacology studies, reducing the need for de novo pharmacokinetic optimization when designing efficacy experiments in type I PRMT-dependent tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS023 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.